A mild and efficient amide formation reaction mediated by P(OEt)3 and iodine†
RSC Advances Pub Date: 2015-10-29 DOI: 10.1039/C5RA18459B
Abstract
With the activation of P(OEt)3 and I2, carboxylic acids can smoothly react with various primary and secondary amines, affording a series of amides, including peptides without racemization. 31P NMR spectroscopy studies showed that carboxylic phosphoric mixed anhydride was the reactive intermediate and a possible mechanism was herein proposed.

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